3-Cyclobutoxypropan-1-amine
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Overview
Description
3-Cyclobutoxypropan-1-amine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, showcasing the potential of cyclobutoxypropan-1-amine derivatives in organic synthesis. This reaction proceeds at room temperature, maintaining the enantiomeric purity and has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, highlighting its utility in complex molecule synthesis (Lifchits & Charette, 2008).
Medicinal Chemistry Applications
In the context of medicinal chemistry, novel synthetic methodologies toward compounds with a 3-cyclobutoxy motif have been developed. This motif has been incorporated as a novel and versatile constraint of the classical 3-propoxy linker in histamine H3 receptor ligands. Rigidifying the linker by a 3-cyclobutoxy constraint led to a significant increase in H3R affinity, suggesting the importance of this structural motif in drug design (Wijtmans et al., 2010).
Material Science Applications
In material science, a metal- and oxidant-free three-component desulfurization and deamination condensation strategy for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines was described. This reaction provides a series of fully substituted 1H-1,2,4-triazol-3-amines under environmentally friendly conditions, highlighting the potential of cyclobutoxypropan-1-amine derivatives in the development of optical materials and organic electronics (Guo et al., 2021).
Safety and Hazards
The safety information for 3-Cyclobutoxypropan-1-amine includes pictograms GHS02 and GHS05, indicating that it is flammable and can cause severe skin burns and eye damage . The hazard statements are H226 and H314 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
Properties
IUPAC Name |
3-cyclobutyloxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKDNOYEYHKXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.